Comparative Molecular Weight and Heavy Atom Count: Impact on Ligand Efficiency-Driven Screening Library Selection
The target compound possesses a molecular weight of 354.47 g/mol, which is 56.11 g/mol heavier than the closest commercially available analog, N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 4939-03-1, MW 298.36 g/mol) . This increase is due solely to the 4-tert-butyl substitution on the terminal phenyl ring. The tert-butyl group adds three additional heavy atoms (C, C, C) compared to the unsubstituted analog. Screening libraries optimized for fragment-based drug discovery (MW < 300) may exclude the target compound while including analog 4939-03-1. Conversely, libraries targeting kinase-like ATP-binding sites typically favor MW 350-500 range, where the target compound is appropriate but the unsubstituted analog falls below the preferred window [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 354.47 g/mol |
| Comparator Or Baseline | N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 4939-03-1): 298.36 g/mol |
| Quantified Difference | +56.11 g/mol (18.8% increase) |
| Conditions | Chemical structure analysis using canonical SMILES and standard atomic weights; data from ChemSrc and ChemicalBook databases. |
Why This Matters
The molecular weight determines eligibility for specific screening library formats and influences ligand efficiency metrics, making this a quantitative filter for compound procurement decisions in fragment-based vs. lead-like screening campaigns.
- [1] Brenk, R. et al. Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. ChemMedChem, 2008, 3, 435-444. View Source
